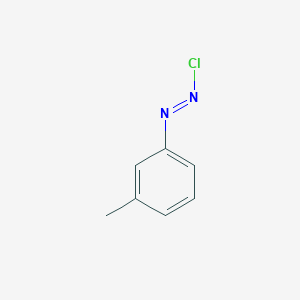
(E)-1-Chloro-2-(3-methylphenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Chloro-2-(3-methylphenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This particular compound features a chlorine atom and a methyl-substituted phenyl group attached to the diazene structure, making it a unique and interesting molecule for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Chloro-2-(3-methylphenyl)diazene typically involves the diazotization of aniline derivatives followed by a Sandmeyer reaction. The general steps are as follows:
Diazotization: Aniline derivative is treated with sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the diazonium salt.
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to replace the diazonium group with a chlorine atom, forming the desired diazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain precise control over temperature and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Chloro-2-(3-methylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene to hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under mild to moderate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted diazenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-Chloro-2-(3-methylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-Chloro-2-(3-methylphenyl)diazene involves its interaction with various molecular targets. The nitrogen-nitrogen double bond can participate in electron transfer reactions, while the chlorine atom and methyl-substituted phenyl group can interact with specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-Chloro-2-(4-methylphenyl)diazene
- (E)-1-Chloro-2-(2-methylphenyl)diazene
- (E)-1-Bromo-2-(3-methylphenyl)diazene
Uniqueness
(E)-1-Chloro-2-(3-methylphenyl)diazene is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to other similar compounds. The position of the methyl group on the phenyl ring and the presence of the chlorine atom contribute to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
143222-74-6 |
|---|---|
Molekularformel |
C7H7ClN2 |
Molekulargewicht |
154.60 g/mol |
IUPAC-Name |
chloro-(3-methylphenyl)diazene |
InChI |
InChI=1S/C7H7ClN2/c1-6-3-2-4-7(5-6)9-10-8/h2-5H,1H3 |
InChI-Schlüssel |
NXLAQZJVKBZNHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N=NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




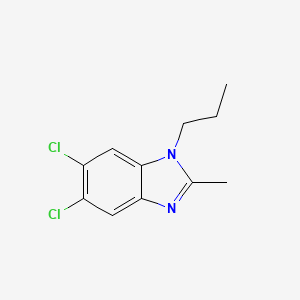
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
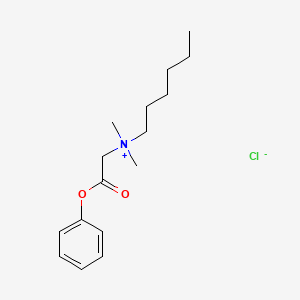
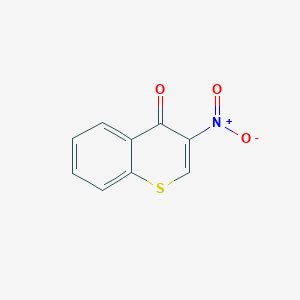
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)

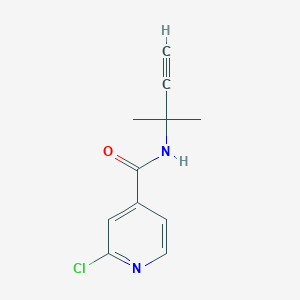
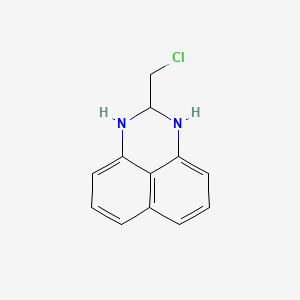
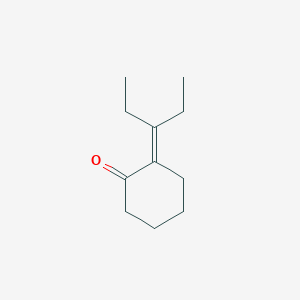

![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)

